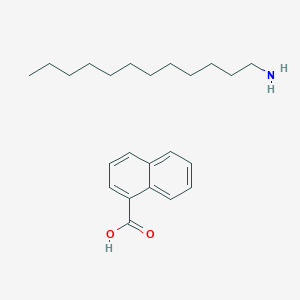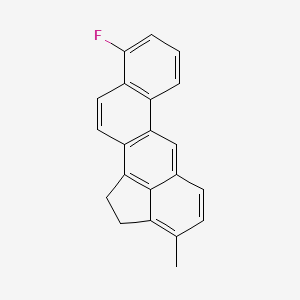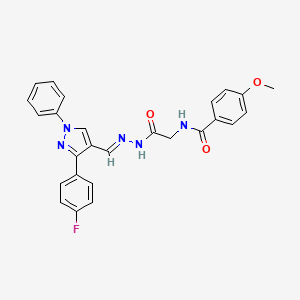![molecular formula C12H8BrN3O3 B11943893 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 21444-62-2](/img/structure/B11943893.png)
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromofuran group, a methyl group, and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the condensation of 5-bromofuran-2-carbaldehyde with N-methyl-o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, and the reaction mixture is heated to around 70°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromofuran group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(5-Bromofuran-2-yl)-1-methyl-5-amino-1H-benzo[d]imidazole, while substitution of the bromofuran group could yield a variety of derivatives with different functional groups attached to the furan ring.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzimidazole core, which is known for its biological activity.
Biological Research: It is used as a tool compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-1H-imidazole: This compound lacks the nitro and methyl groups but shares the bromofuran and imidazole core.
2-(5-Nitrofuran-2-yl)-1H-benzimidazole: This compound has a nitro group but lacks the bromofuran and methyl groups.
Uniqueness
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the combination of the bromofuran, methyl, and nitro groups attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
21444-62-2 |
|---|---|
Molecular Formula |
C12H8BrN3O3 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C12H8BrN3O3/c1-15-9-3-2-7(16(17)18)6-8(9)14-12(15)10-4-5-11(13)19-10/h2-6H,1H3 |
InChI Key |
JUGJAJRUTMHESS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


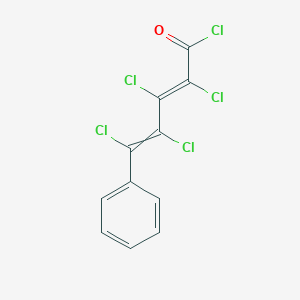
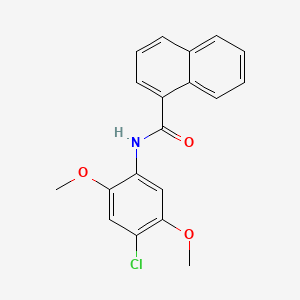
![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)

